Cas no 2567502-37-6 (7-({(9H-fluoren-9-yl)methoxycarbonyl}(methyl)amino)thieno2,3-bpyrazine-6-carboxylic acid)

7-({(9H-Fluoren-9-yl)methoxycarbonyl}(methyl)amino)thieno[2,3-b]pyrazine-6-carboxylic acid is a specialized heterocyclic building block used in peptide synthesis and medicinal chemistry. Its key structural features include a thienopyrazine core, which offers unique electronic properties, and an Fmoc-protected methylamino group, ensuring compatibility with solid-phase peptide synthesis (SPPS) protocols. The carboxylic acid moiety allows for further functionalization via amide coupling or esterification. This compound is particularly valuable for introducing sterically constrained, electron-rich heterocycles into target molecules, enhancing binding affinity or modulating physicochemical properties. Its stability under standard SPPS conditions and selective deprotection make it a practical choice for constructing complex peptidomimetics or drug-like scaffolds.
7-({(9H-fluoren-9-yl)methoxycarbonyl}(methyl)amino)thieno2,3-bpyrazine-6-carboxylic acid structure
2567502-37-6 structure
商品名:7-({(9H-fluoren-9-yl)methoxycarbonyl}(methyl)amino)thieno2,3-bpyrazine-6-carboxylic acid
CAS番号:2567502-37-6
MF:C23H17N3O4S
メガワット:431.463783979416
CID:5657016
PubChem ID:165891662

7-({(9H-fluoren-9-yl)methoxycarbonyl}(methyl)amino)thieno2,3-bpyrazine-6-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2567502-37-6
    • EN300-27707890
    • 7-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)thieno[2,3-b]pyrazine-6-carboxylic acid
    • 7-({(9H-fluoren-9-yl)methoxycarbonyl}(methyl)amino)thieno2,3-bpyrazine-6-carboxylic acid
    • インチ: 1S/C23H17N3O4S/c1-26(19-18-21(25-11-10-24-18)31-20(19)22(27)28)23(29)30-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-11,17H,12H2,1H3,(H,27,28)
    • InChIKey: FIMBVNIHEIMKGI-UHFFFAOYSA-N
    • ほほえんだ: S1C2C(C(=C1C(=O)O)N(C)C(=O)OCC1C3C=CC=CC=3C3=CC=CC=C13)=NC=CN=2

計算された属性

  • せいみつぶんしりょう: 431.09397721g/mol
  • どういたいしつりょう: 431.09397721g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 31
  • 回転可能化学結合数: 5
  • 複雑さ: 672
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 121Ų
  • 疎水性パラメータ計算基準値(XlogP): 4

7-({(9H-fluoren-9-yl)methoxycarbonyl}(methyl)amino)thieno2,3-bpyrazine-6-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-27707890-0.05g
7-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)thieno[2,3-b]pyrazine-6-carboxylic acid
2567502-37-6 95.0%
0.05g
$1723.0 2025-03-20
Enamine
EN300-27707890-5g
7-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)thieno[2,3-b]pyrazine-6-carboxylic acid
2567502-37-6
5g
$5949.0 2023-09-10
Enamine
EN300-27707890-1g
7-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)thieno[2,3-b]pyrazine-6-carboxylic acid
2567502-37-6
1g
$2050.0 2023-09-10
Enamine
EN300-27707890-5.0g
7-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)thieno[2,3-b]pyrazine-6-carboxylic acid
2567502-37-6 95.0%
5.0g
$5949.0 2025-03-20
Enamine
EN300-27707890-10.0g
7-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)thieno[2,3-b]pyrazine-6-carboxylic acid
2567502-37-6 95.0%
10.0g
$8819.0 2025-03-20
Enamine
EN300-27707890-0.5g
7-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)thieno[2,3-b]pyrazine-6-carboxylic acid
2567502-37-6 95.0%
0.5g
$1968.0 2025-03-20
Enamine
EN300-27707890-2.5g
7-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)thieno[2,3-b]pyrazine-6-carboxylic acid
2567502-37-6 95.0%
2.5g
$4019.0 2025-03-20
Enamine
EN300-27707890-10g
7-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)thieno[2,3-b]pyrazine-6-carboxylic acid
2567502-37-6
10g
$8819.0 2023-09-10
Enamine
EN300-27707890-1.0g
7-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)thieno[2,3-b]pyrazine-6-carboxylic acid
2567502-37-6 95.0%
1.0g
$2050.0 2025-03-20
Enamine
EN300-27707890-0.1g
7-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)thieno[2,3-b]pyrazine-6-carboxylic acid
2567502-37-6 95.0%
0.1g
$1804.0 2025-03-20

7-({(9H-fluoren-9-yl)methoxycarbonyl}(methyl)amino)thieno2,3-bpyrazine-6-carboxylic acid 関連文献

7-({(9H-fluoren-9-yl)methoxycarbonyl}(methyl)amino)thieno2,3-bpyrazine-6-carboxylic acidに関する追加情報

7-{[(9H-Fluoren-9-yl)methoxycarbonyl](methyl)amino}thieno[2,3-b]pyrazine-6-carboxylic acid: A Comprehensive Overview

7-{[(9H-fluoren-9-yl)methoxycarbonyl](methyl)amino}thieno[2,3-b]pyrazine-6-carboxylic acid (CAS No. 2567502-37-6) is a highly specialized organic compound with significant potential in the fields of medicinal chemistry and materials science. This compound, often abbreviated as Fmoc-Me-ThPy-COOH, belongs to the class of fluorenylmethoxycarbonyl (Fmoc) derivatives, which are widely used as protecting groups in peptide synthesis and other organic synthesis applications. The structure of this compound is characterized by a thienopyrazine ring system, which is a fused bicyclic structure consisting of a thiophene and pyrazine moiety. This unique structure imparts interesting electronic and optical properties to the molecule, making it a subject of intense research interest.

The Fmoc group in this compound plays a critical role in its functionality. The Fmoc group is a well-known protecting group for amino acids and peptides due to its stability under basic conditions and ease of removal under acidic conditions. In this compound, the Fmoc group is attached to a methylamino substituent on the thienopyrazine ring. This substitution pattern suggests that the compound may have applications in peptide synthesis as an activated ester or as a building block for more complex molecules.

Recent studies have highlighted the potential of thienopyrazine derivatives in various areas of drug discovery. For instance, researchers have explored the anti-inflammatory and anticancer properties of thienopyrazine-containing compounds. The presence of the Fmoc group in this compound may enhance its bioavailability or stability during drug delivery, making it a promising candidate for further pharmacological studies.

The synthesis of 7-{[(9H-fluoren-9-yl)methoxycarbonyl](methyl)amino}thieno[2,3-b]pyrazine-6-carboxylic acid involves a multi-step process that typically begins with the preparation of the thienopyrazine ring system. This is followed by functionalization with the Fmoc group and subsequent carboxylation to form the final product. The synthesis requires precise control over reaction conditions to ensure high yields and purity of the final product.

In terms of applications, this compound has shown potential in peptide synthesis as an activated ester for coupling reactions. The Fmoc group's stability under basic conditions makes it ideal for protecting amino groups during peptide assembly. Additionally, the thienopyrazine ring system may contribute to the molecule's ability to act as a scaffold for other functional groups or as a ligand in metalloenzyme inhibition studies.

Recent advancements in computational chemistry have enabled researchers to model the electronic properties and reactivity of Fmoc-Me-ThPy-COOH with greater accuracy. These studies have provided insights into the molecule's ability to act as an electron acceptor or donor in various chemical reactions, further expanding its potential applications in organic electronics and optoelectronics.

In conclusion, 7-{[(9H-fluoren-9-yl)methoxycarbonyl](methyl)amino}thieno[2,3-b]pyrazine-6-carboxylic acid (CAS No. 2567502-37

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